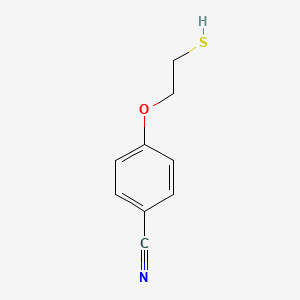
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sulfuric acid), and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic and optical properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids
Wirkmechanismus
The mechanism of action of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through competitive inhibition or allosteric regulation. The amino group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include:
tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl 5-amino-8-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
tert-Butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: The presence of a chloro group alters its electronic properties and potential interactions with biological targets.
The uniqueness of this compound lies in the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H19F3N2O2 |
|---|---|
Molekulargewicht |
316.32 g/mol |
IUPAC-Name |
tert-butyl 5-amino-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-7-6-9-10(8-20)11(15(16,17)18)4-5-12(9)19/h4-5H,6-8,19H2,1-3H3 |
InChI-Schlüssel |
AAQBPTJKKOLKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
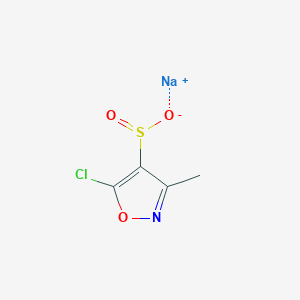
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)
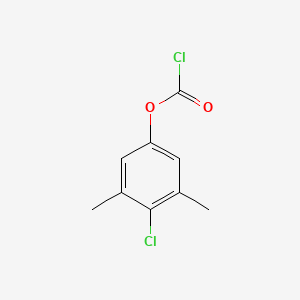
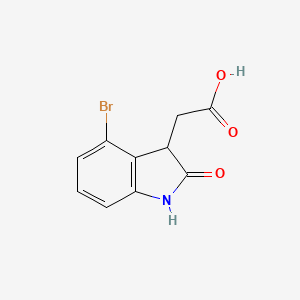
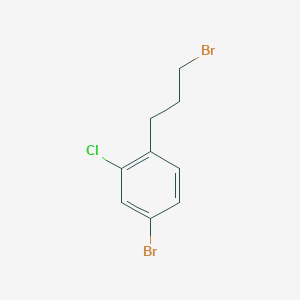
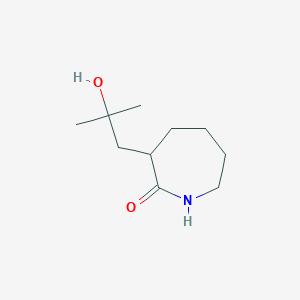
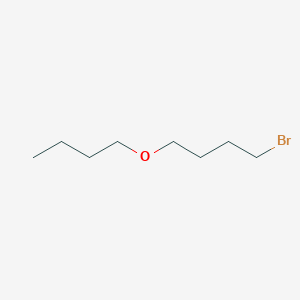
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
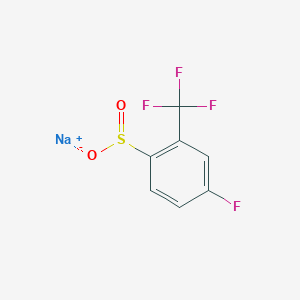

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
